

An In-depth Technical Guide to 2,5-Dimethoxy-4-chloroamphetamine (DOC)

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 5-Acetyl-2-amino-4-methylpyrimidine

CAS No.: 66373-25-9

Cat. No.: B1583234

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive scientific overview of 2,5-Dimethoxy-4-chloroamphetamine (DOC), a synthetic psychedelic phenethylamine. This document, intended for researchers, scientists, and professionals in drug development, synthesizes the current knowledge on DOC's chemical properties, synthesis, pharmacology, analytical characterization, and safety considerations. By elucidating its mechanism of action and providing detailed methodologies for its analysis, this guide serves as an essential resource for the scientific investigation of this potent psychoactive compound.

Introduction and Chemical Identity

2,5-Dimethoxy-4-chloroamphetamine, commonly known as DOC, is a substituted amphetamine of the phenethylamine class.^{[1][2][3]} Its chemical structure is characterized by a phenyl ring substituted with two methoxy groups at positions 2 and 5, a chlorine atom at position 4, and a propane-2-amine group at position 1. The IUPAC name for DOC is 1-(4-chloro-2,5-

dimethoxyphenyl)propan-2-amine.[4][5] DOC is a chiral molecule, with the (R)-(-) enantiomer being the more active stereoisomer.[1][3] It is structurally analogous to other psychedelic amphetamines such as DOB (4-bromo-2,5-dimethoxyamphetamine) and DOM (2,5-dimethoxy-4-methylamphetamine), both of which are internationally controlled substances.[4][5]

First described in the scientific literature in 1973 by Ronald Coutts and Jerry Malicky, and later detailed by Alexander Shulgin in his book "PiHKAL," DOC has a history of sporadic recreational use, often being misrepresented as LSD.[1][5] Due to its potent psychoactive effects and potential for abuse, it has been placed under international control.[1][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of DOC is fundamental for its handling, formulation, and analysis.

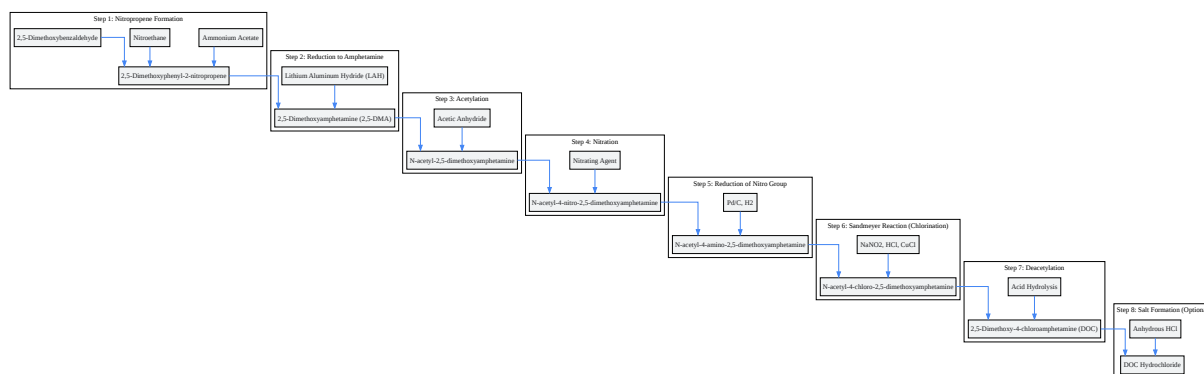
Property	Value	Source
CAS Number	6946-43-6 (Disputed) / 123431-31-2	[1]
Molecular Formula	C ₁₁ H ₁₆ ClNO ₂	[1][2]
Molar Mass	229.70 g·mol ⁻¹	[1]
Melting Point (HCl salt)	193-194.5 °C	[6]
Appearance	Powder, liquid, or impregnated on blotter paper	[4][5]

Note on CAS Number: While some chemical suppliers associate CAS number 6946-43-6 with a different compound, the scientific and forensic literature predominantly links it to 2,5-Dimethoxy-4-chloroamphetamine.[7] The CAS number 123431-31-2 is also frequently assigned to DOC.[1][6]

Synthesis and Purification

The synthesis of DOC is a multi-step process that requires expertise in organic chemistry and access to controlled precursor chemicals. A common synthetic route, which avoids the use of elemental chlorine, involves the Sandmeyer reaction.[8]

Synthetic Workflow Diagram



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of DOC via the Sandmeyer reaction.

Detailed Synthetic Protocol (Illustrative)

A detailed procedure adapted from the literature is presented below.^[8] Caution: This information is for academic and research purposes only. The synthesis of DOC is illegal in many jurisdictions.

- Synthesis of 2,5-dimethoxyphenyl-2-nitropropene: 2,5-dimethoxybenzaldehyde is reacted with nitroethane and anhydrous ammonium acetate in glacial acetic acid under reflux. The product is isolated after vacuum distillation and recrystallization.^[8]
- Reduction to 2,5-dimethoxyamphetamine (2,5-DMA): The nitropropene is reduced using a strong reducing agent like Lithium Aluminum Hydride (LAH) in an anhydrous ether solution.^[8]
- Acetylation of 2,5-DMA: The resulting amphetamine is acetylated using acetic anhydride to protect the amine group.^[8]
- Nitration: The N-acetylated compound is then nitrated to introduce a nitro group at the 4-position of the phenyl ring.
- Reduction of the Nitro Group: The nitro group is reduced to an amino group via catalytic hydrogenation (e.g., using Pd/C and H₂).^[8]
- Sandmeyer Reaction: The amino group is diazotized with sodium nitrite and hydrochloric acid, followed by reaction with cuprous chloride to introduce the chlorine atom at the 4-position.
- Deacetylation: The acetyl protecting group is removed by acid hydrolysis to yield the final product, DOC.
- Purification and Salt Formation: The freebase can be purified by recrystallization. For improved stability and handling, it can be converted to its hydrochloride salt by bubbling anhydrous HCl gas through an ethereal solution of the freebase.^[8]

Analytical Characterization

The unambiguous identification and quantification of DOC in various matrices are crucial for forensic, clinical, and research applications. A combination of analytical techniques is typically employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification of DOC. The compound can be analyzed directly or after derivatization to improve its chromatographic properties.

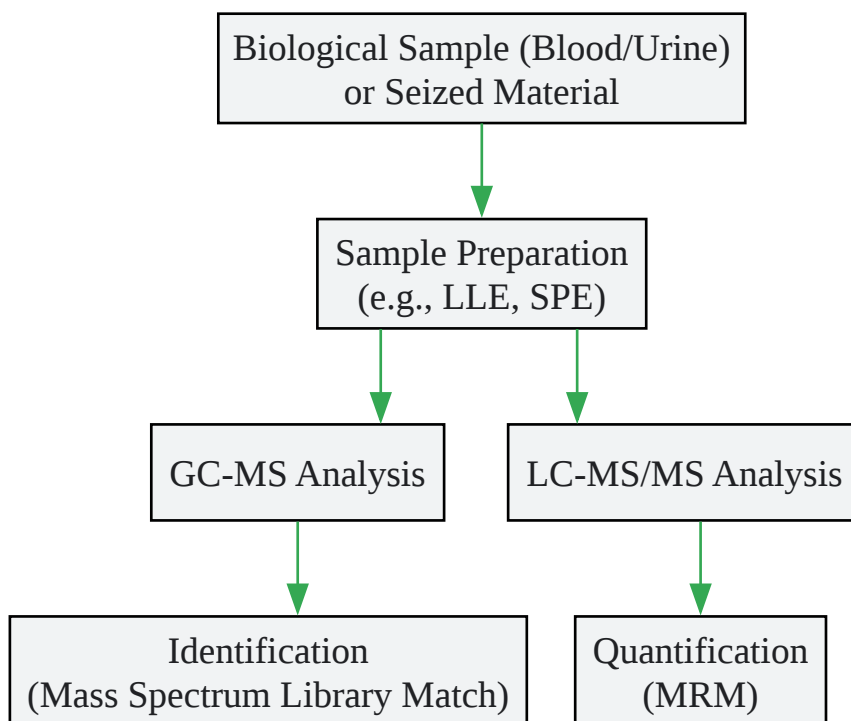
- **Sample Preparation:** Biological samples such as blood or urine may require extraction (e.g., liquid-liquid or solid-phase extraction) prior to analysis.[\[9\]](#)
- **GC Conditions:** A non-polar or moderately polar capillary column is typically used. The temperature program is optimized to achieve good separation from other compounds.
- **Mass Spectrometry:** In electron ionization (EI) mode, DOC will produce a characteristic fragmentation pattern that can be compared to reference spectra for positive identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the quantification of DOC in biological fluids.[\[9\]](#)

- **Chromatography:** Reversed-phase liquid chromatography is commonly used to separate DOC from the sample matrix.
- **Mass Spectrometry:** Electrospray ionization (ESI) is a suitable ionization technique. Quantification is typically performed using multiple reaction monitoring (MRM), which enhances specificity and sensitivity.[\[10\]](#)

Analytical Workflow Diagram



[Click to download full resolution via product page](#)

Caption: A typical analytical workflow for the identification and quantification of DOC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for the structural elucidation of DOC and for confirming the identity of synthesized material. Both ^1H and ^{13}C NMR spectra will show characteristic signals corresponding to the different protons and carbons in the molecule.

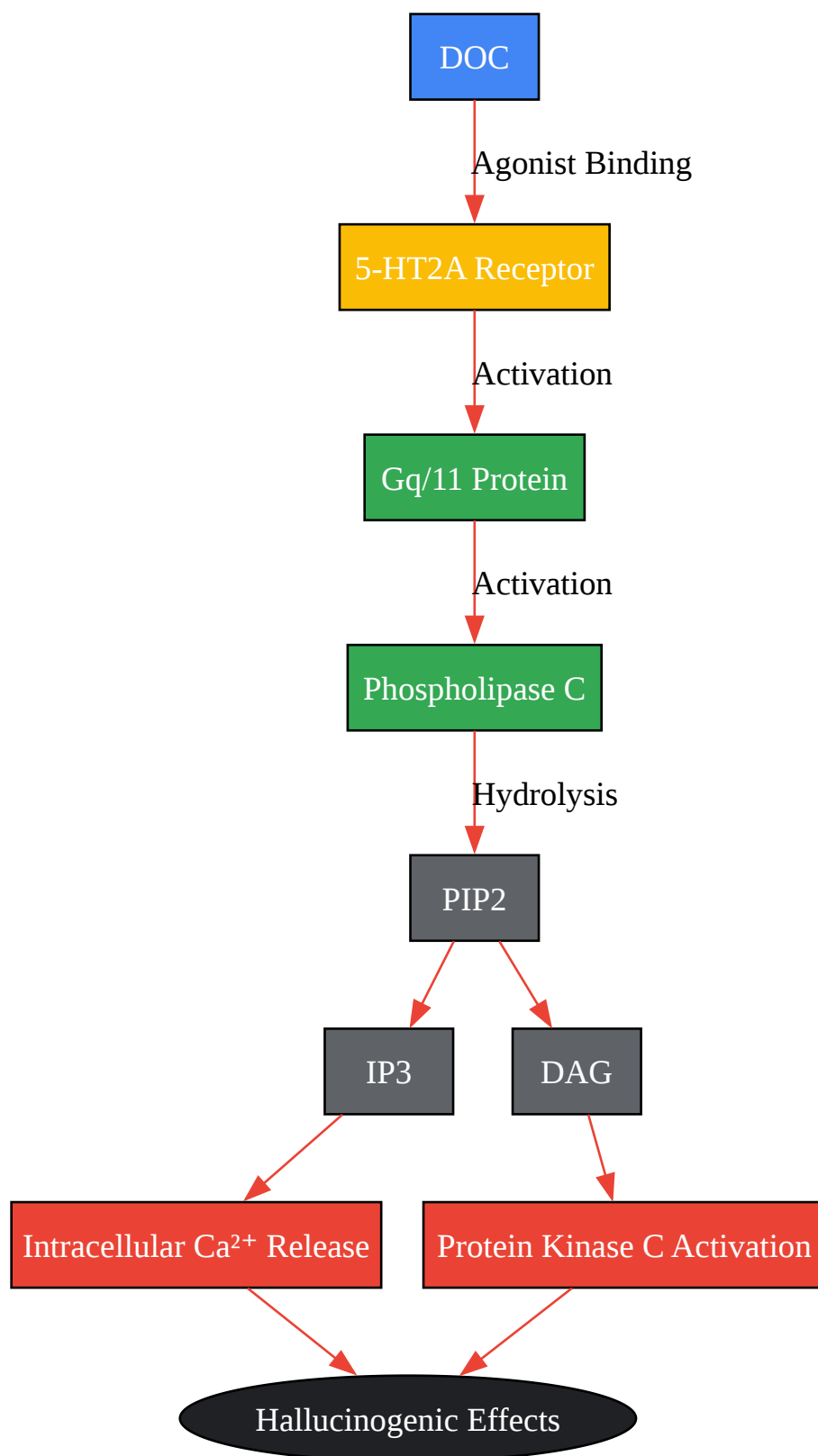
Pharmacology and Mechanism of Action

DOC is a potent psychedelic hallucinogen.[4][5] Its primary mechanism of action is as a potent agonist at serotonin 5-HT₂ receptors, particularly the 5-HT_{2A} and 5-HT_{2C} subtypes.[1][4] The activation of the 5-HT_{2A} receptor is a key element in mediating its hallucinogenic effects.[1][4] Unlike amphetamine, DOC is not a significant monoamine releasing agent or reuptake inhibitor.
[1]

Receptor Binding Profile

Receptor	Affinity (K _i , nM)	Action	Source
5-HT _{2A}	High	Agonist	[1][4]
5-HT _{2B}	High	Agonist	[4]
5-HT _{2C}	High	Agonist	[1][4]

Signaling Pathway Diagram



[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of DOC via the 5-HT_{2A} receptor.

Biological Effects and Toxicology

In humans, DOC is active at doses between 1.5 to 3.0 mg, with a remarkably long duration of action of 12 to 24 hours.[1][4][5] The effects are described as archetypal psychedelic, including visual and auditory hallucinations, introspection, and altered perception.[1]

Adverse effects associated with DOC intoxication can be severe and include agitation, aggressive behavior, tachycardia, hyperthermia, seizures, and rhabdomyolysis.[4][5] There have been reports of fatalities associated with DOC use, often in combination with other substances.[5][6][9]

Safety and Handling

Given its potent biological activity and legal status, DOC should be handled with extreme caution in a controlled laboratory setting.

- Personal Protective Equipment (PPE): A lab coat, safety glasses, and gloves should be worn at all times.
- Ventilation: All manipulations should be performed in a certified fume hood to avoid inhalation.[11]
- Storage: DOC should be stored in a cool, dry, and secure location, accessible only to authorized personnel.
- Disposal: Waste should be disposed of in accordance with local, state, and federal regulations for controlled substances.

Legal Status

DOC is a controlled substance in many countries. In the United States, it is considered a Schedule I substance, meaning it has a high potential for abuse and no accepted medical use.[2][3] Researchers must possess the appropriate licenses from regulatory agencies to work with this compound.

Conclusion

2,5-Dimethoxy-4-chloroamphetamine (DOC) is a potent, long-acting psychedelic substance with a well-defined mechanism of action centered on the serotonin 5-HT_{2A} receptor. Its complex synthesis and significant potential for harm necessitate a thorough understanding of its properties for any scientific investigation. This guide has provided a comprehensive overview of the chemistry, pharmacology, analysis, and safety of DOC to aid researchers in their work with this compound.

References

- Critical Review Report: DOC (4-Chloro-2,5-dimethoxyamphetamine). (n.d.). LJMU Research Online. Retrieved from [\[Link\]](#)
- 2,5-Dimethoxy-4-chloroamphetamine. (n.d.). In Wikipedia. Retrieved from [\[Link\]](#)
- DOC (2,5-Dimethoxy-4-chloroamphetamine). (n.d.). ECDD Repository. Retrieved from [\[Link\]](#)
- 2,5-Dimethoxy-4-chloroamphetamine. (n.d.). Grokipedia. Retrieved from [\[Link\]](#)
- Synthesis of DOC - 4-Chloro-2,5-dimethoxyamphetamine. (n.d.). Erowid. Retrieved from [\[Link\]](#)
- 4-Chloro-2,5-dimethoxyamphetamine. (n.d.). Bionity. Retrieved from [\[Link\]](#)
- 2,5-dimethoxy-4-chloroamphetamine, a LSD-like designer drug: Clinical and analytical documentation of non-fatal exposure in five patients. (n.d.). ResearchGate. Retrieved from [\[Link\]](#)
- Basis for the Recommendation to Control. (n.d.). Regulations.gov. Retrieved from [\[Link\]](#)
- A sensitive mass spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples. (2011). Analytical Biochemistry, 412(2), 203-209. Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. 2,5-Dimethoxy-4-chloroamphetamine - Wikipedia \[en.wikipedia.org\]](#)
- [2. grokipedia.com \[grokipedia.com\]](#)
- [3. 4-Chloro-2,5-dimethoxyamphetamine \[bionity.com\]](#)
- [4. researchonline.ljmu.ac.uk \[researchonline.ljmu.ac.uk\]](#)
- [5. DOC \(2,5-Dimethoxy-4-chloroamphetamine\) - Expert Committee on Drug Dependence Information Repository \[ecddrepositary.org\]](#)
- [6. downloads.regulations.gov \[downloads.regulations.gov\]](#)
- [7. Cyclohexyl 1-hydroxycyclopentane-1-carboxylate | 6946-43-6 | Benchchem \[benchchem.com\]](#)
- [8. Synthesis of DOC - 4-Chloro-2,5-dimethoxyamphetamine \[erowid.org\]](#)
- [9. researchgate.net \[researchgate.net\]](#)
- [10. A sensitive mass spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [11. fishersci.com \[fishersci.com\]](#)
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,5-Dimethoxy-4-chloroamphetamine (DOC)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1583234/docs#an-in-depth-technical-guide-to-2-5-dimethoxy-4-chloroamphetamine-doc\]](https://www.benchchem.com/product/b1583234/docs#an-in-depth-technical-guide-to-2-5-dimethoxy-4-chloroamphetamine-doc)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)